5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Organic Chemistry
The pyrimidine ring system is of profound importance in nature and synthetic organic chemistry. wikipedia.org It forms the core structure of three nucleobases found in nucleic acids: cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). wikipedia.org Beyond their fundamental biological role, pyrimidine derivatives exhibit a vast array of pharmacological activities, making them attractive scaffolds for drug discovery. gsconlinepress.comorientjchem.org
Researchers have successfully synthesized pyrimidine-based compounds with a wide range of therapeutic applications, including:
Anticancer agents gsconlinepress.com
Antimicrobial and antifungal agents orientjchem.org
Antiviral compounds, such as the HIV drug zidovudine (B1683550) wikipedia.org
Anti-inflammatory drugs orientjchem.org
This versatility stems from the pyrimidine ring's ability to be functionalized at various positions, allowing for the fine-tuning of its biological and chemical properties. wisdomlib.org Consequently, pyrimidines are not only vital components of life but also foundational structures in medicinal chemistry and materials science, where they are used in dyes and agrochemicals. gsconlinepress.comnbinno.com
Role of Pyrimidine Diamines as Chemical Intermediates and Scaffolds
Pyrimidine diamines, which are pyrimidines substituted with two amino groups, are a particularly important subclass. They serve as crucial building blocks and versatile chemical intermediates in the synthesis of more complex molecules. nbinno.comontosight.ai For example, 6-Chloropyrimidine-2,4-diamine is a key starting material for producing potent antiviral and anticancer drugs. nbinno.com
The amino groups on the pyrimidine ring can be readily modified, providing convenient handles for constructing diverse molecular architectures. This makes pyrimidine diamines valuable scaffolds in combinatorial chemistry and drug development programs. ontosight.ai Their derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties, underscoring their significance as privileged structures in medicinal chemistry. ontosight.ai
Structural Features of 5-Nitro-4,6-diaminopyrimidine Architectures
The architecture of 5-nitro-4,6-diaminopyrimidine is characterized by the interplay of its constituent functional groups. The pyrimidine ring itself is classified as π-deficient, meaning the electron density in the aromatic system is reduced by the presence of the two electronegative nitrogen atoms. wikipedia.org
This electron deficiency is significantly intensified by the presence of a nitro group (-NO₂) at the 5-position. ontosight.aiwikipedia.org The nitro group is a strong electron-withdrawing group, which further decreases the electron density of the ring and influences the reactivity of the adjacent amino groups. ontosight.ai Conversely, the amino groups (-NH₂) at the 4- and 6-positions are electron-donating, pushing electron density into the ring. This electronic push-pull relationship can lead to polarized molecular structures and the potential for intramolecular hydrogen bonding between the amino hydrogens and the oxygen atoms of the nitro group. nih.gov
Positional isomerism occurs when functional groups can be located at different positions on the same carbon skeleton, leading to distinct compounds with different properties. creative-chemistry.org.uk In the case of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE, several positional isomers are possible, each with potentially unique chemical and physical characteristics.
For instance, moving the nitro group from position 5 to position 2 would create 2-nitro-N4-phenylpyrimidine-4,6-diamine. This change would drastically alter the electronic environment of the ring and its substituents. Similarly, the phenyl group is specifically attached to the nitrogen of the amino group at position 4 (N4). An isomer where the phenyl group is attached to the other amino nitrogen, N6-phenyl-5-nitropyrimidine-4,6-diamine, would be a different compound. The specific arrangement of substituents is critical, as even subtle changes in their positions can significantly impact a molecule's shape, polarity, and ability to interact with other molecules. nih.gov
The systematic naming of substituted pyrimidines follows established IUPAC conventions. wolfram.com The name "this compound" can be deconstructed to understand its structure:
Pyrimidine : This is the parent heterocycle, a six-membered ring with nitrogens at positions 1 and 3. utah.edu
4,6-diamine : This indicates two amino (-NH₂) groups are attached to the ring at carbons 4 and 6. nih.gov
5-nitro : A nitro (-NO₂) group is attached to carbon 5.
N4-phenyl : A phenyl group is attached to the nitrogen atom of the amino group at position 4. The "N4" locant is crucial to specify which of the two amino nitrogens bears the phenyl substituent.
This precise nomenclature is essential for unambiguously identifying the specific isomer and structure of a complex molecule, distinguishing it from other possible arrangements of the same constituent parts. stackexchange.com
Structure
3D Structure
Properties
CAS No. |
40816-36-2 |
|---|---|
Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H9N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI Key |
PGVSSDIHLVHLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 5 Nitro N4 Phenylpyrimidine 4,6 Diamine
Mechanistic Insights into Nucleophilic Aromatic Substitution on Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, providing a versatile pathway for the introduction of a wide range of functional groups. The pyrimidine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, a characteristic that is significantly amplified by the presence of strong electron-withdrawing groups, such as the nitro group at the C-5 position. This activation facilitates the displacement of leaving groups at the C-4 and C-6 positions, which are analogous to the ortho and para positions in nitro-activated benzene (B151609) systems. stackexchange.com The mechanism of these reactions, however, is a subject of detailed investigation, with a particular focus on the potential intermediates and transition states that govern the reaction pathway. nih.govfrontiersin.org
The classical SNAr mechanism proceeds via a two-step addition-elimination sequence involving a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. nih.govnih.gov In the context of 5-nitropyrimidines, the attack of a nucleophile at a carbon atom bearing a leaving group (e.g., a halogen) leads to the formation of a resonance-stabilized anionic σ-adduct. nih.govfrontiersin.org The negative charge in this intermediate is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the 5-nitro group, which provides substantial stabilization.
The existence of the Meisenheimer complex as a true intermediate versus a transition state is a central topic of mechanistic debate. researchgate.net For many SNAr reactions, particularly those on heterocyclic systems with good leaving groups, computational studies have failed to locate a stable Meisenheimer intermediate, suggesting a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single step. nih.govacs.org However, for highly activated systems like 5-nitropyrimidines, the stabilization afforded by the nitro group can make the Meisenheimer complex a long-lived, observable species, favoring a stepwise (stwSNAr) pathway. frontiersin.orgchemrxiv.org Kinetic studies on 2-chloro-5-nitropyrimidine (B88076) with various amines have been conducted to probe this mechanistic dichotomy, with the nature of the nucleophile, solvent, and reaction conditions all influencing whether the reaction proceeds through a concerted, stepwise, or borderline mechanism. nih.govfrontiersin.org
To differentiate between concerted and stepwise mechanisms, computational chemistry offers powerful tools such as transition state (TS) analysis and Intrinsic Reaction Coordinate (IRC) calculations. nih.gov The transition state is the highest energy point along the reaction coordinate. In a stepwise SNAr reaction, two distinct transition states exist: one for the formation of the Meisenheimer complex and one for its decomposition to products. In a concerted reaction, only a single transition state connects the reactants and products.
Quantum mechanical (QM) calculations allow for the determination of the geometries and energies of these transition states. For instance, in related dichloropyrimidine systems, the calculated energy barriers for nucleophilic attack at different positions (C-2 vs. C-4) have successfully predicted the observed regioselectivity. wuxiapptec.comwuxiapptec.com An IRC calculation, initiated from a transition state structure, maps out the minimum energy reaction pathway, confirming which reactants and products (or intermediates) are connected by that specific transition state. nih.gov For SNAr reactions on pyrimidines, IRC analysis can definitively show whether the TS leads directly to products (concerted) or to a stable Meisenheimer complex intermediate (stepwise).
| Substituent (R) at C-6 | Nucleophile | Attacked Position | Relative Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| OMe | Br- | C-2 | 0.00 | wuxiapptec.com |
| OMe | Br- | C-4 | +0.76 | wuxiapptec.com |
| NHMe | Br- | C-2 | 0.00 | wuxiapptec.com |
| NHMe | Br- | C-4 | +1.00 | wuxiapptec.com |
| SO2Me | MeO- | C-2 | 0.25 | wuxiapptec.com |
| SO2Me | MeO- | C-4 | 4.11 | wuxiapptec.com |
Chemical Reactivity of the 5-Nitro Group
The 5-nitro group is the primary activating group for nucleophilic substitution on the pyrimidine ring, but it also possesses its own distinct reactivity.
One of the most significant transformations of the nitro group is its reduction to an amino group. This is a crucial step in the synthesis of many biologically active molecules, including purine (B94841) analogues. researchgate.net The reduction of the nitro group in 4,6-disubstituted-5-nitropyrimidines can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reductants like sodium dithionite (B78146) or tin(II) chloride. researchgate.netsci-hub.se The resulting 5-aminopyrimidine (B1217817) is a versatile intermediate, for example, allowing for the construction of fused heterocyclic systems like pteridines. researchgate.net
Under certain conditions, the 5-nitro group can participate in more complex ring transformation reactions. When treated with strong carbon or nitrogen nucleophiles, 5-nitropyrimidines can undergo rearrangement to form different heterocyclic or even carbocyclic rings. For example, reactions of 5-nitropyrimidine (B80762) with amidines can lead to the formation of 2-amino-5-nitropyridines, where the pyrimidine ring is converted into a pyridine (B92270) ring. acs.org Similarly, reactions with other nucleophiles have been shown to transform 5-nitropyrimidines into pyrazoles or p-nitrophenol derivatives, showcasing the profound electronic influence of the nitro group which facilitates ring-opening and subsequent recyclization pathways. acs.orgacs.orgrsc.org
Transformations Involving the Exocyclic Amine Substituents
The two exocyclic amine groups in 5-nitro-N4-phenylpyrimidine-4,6-diamine—the primary amino group at C-6 and the secondary N-phenylamino group at C-4—also present opportunities for chemical modification. While the electron-withdrawing nature of the nitropyrimidine ring reduces the nucleophilicity of these amines compared to aniline (B41778) or simple alkylamines, they can still undergo typical amine reactions under appropriate conditions.
Potential transformations include:
Acylation: Reaction with acyl chlorides or anhydrides could lead to the formation of amide derivatives at either the N-6 or N-4 position.
Alkylation: Introduction of alkyl groups could be achieved using alkyl halides, although this may require relatively harsh conditions and could lead to mixtures of mono- and di-alkylated products.
Diazotization: The primary amino group at C-6 could potentially be converted to a diazonium salt, which could then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups. However, the stability of such a diazonium salt on a highly electron-deficient ring may be limited.
Condensation: The primary amine can react with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic elaborations.
The synthesis of related 2,4-diaminopyrimidine (B92962) derivatives often involves the stepwise nucleophilic substitution of a dihalopyrimidine precursor, which controls the substitution pattern. mdpi.com The N-phenyl group is generally stable but influences the steric and electronic environment of the molecule. nih.govnih.gov
Electrophilic and Nucleophilic Functionalization of the Pyrimidine Ring
The functionalization of the pyrimidine ring itself, beyond the displacement of leaving groups at C-4 and C-6, is governed by the strong electronic effects of the substituents.
Electrophilic Substitution: The pyrimidine ring is inherently poor in electrons and is therefore highly resistant to electrophilic aromatic substitution. wikipedia.org The positions C-2, C-4, and C-6 are the most electron-deficient. Position C-5 is the most electron-rich and is the typical site for electrophilic attack on unsubstituted pyrimidine. wikipedia.org However, in this compound, this position is already occupied by a powerful electron-withdrawing nitro group. This, combined with the deactivating effect of the two ring nitrogens, renders the pyrimidine core extremely unreactive towards electrophiles. Further electrophilic substitution on the ring is therefore highly unlikely.
Nucleophilic Substitution: The pyrimidine ring is primed for nucleophilic attack. While SNAr reactions at C-4 and C-6 involving a leaving group are common, direct nucleophilic substitution of other groups is also possible. The 5-nitro group, while a potent activator, can itself be displaced by certain powerful nucleophiles under specific conditions, although this is less common than displacement of halogens. Furthermore, the aforementioned ring transformation reactions represent an extreme outcome of nucleophilic functionalization, where the initial nucleophilic attack (often at C-6 or C-2) leads to a cascade of bond-breaking and bond-forming events that result in a completely different heterocyclic system. wur.nlresearchgate.net This deconstruction-reconstruction strategy is an emerging method for diversifying complex heterocyclic scaffolds. nih.gov
Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE Analogs
X-ray crystallography has been instrumental in determining the solid-state structure of several analogs, such as 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine and N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. These studies offer a precise map of atomic positions, allowing for detailed analysis of the molecule's geometry and intermolecular interactions.
Crystallographic data for analogs of this compound confirm the distinct geometric features of the molecule. The pyrimidine (B1678525) ring typically adopts a planar conformation, which is influenced by the electronic effects of its substituents. The intramolecular distances observed in the crystal structure of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine indicate a polarization of the electronic structure. nih.gov The geometry is further characterized by specific bond lengths and angles within the pyrimidine and phenyl rings, which are consistent with those found in related heterocyclic structures. researchgate.net
Table 1: Selected Intramolecular Data for a 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine Analog This table presents representative data based on crystallographic studies of closely related analogs. Exact values for the title compound may vary.
| Parameter | Description | Typical Value Range |
|---|---|---|
| C-N (pyrimidine ring) | Carbon-Nitrogen bond length within the pyrimidine core | 1.32 - 1.38 Å |
| C-C (pyrimidine ring) | Carbon-Carbon bond length within the pyrimidine core | 1.37 - 1.42 Å |
| C-N (exocyclic amine) | Bond length between pyrimidine carbon and exocyclic nitrogen | 1.35 - 1.40 Å |
| N-C (phenyl) | Bond length between exocyclic nitrogen and phenyl carbon | 1.42 - 1.45 Å |
| C-N (nitro group) | Bond length between pyrimidine carbon and nitro group nitrogen | 1.45 - 1.48 Å |
| N-C-N (angle) | Angle within the pyrimidine ring | ~120° |
The crystal structures of these compounds are stabilized by a network of hydrogen bonds. In the case of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, two intramolecular N-H...O hydrogen bonds are observed. nih.gov These interactions contribute to the planarity and conformational rigidity of the molecule.
Table 2: Typical Hydrogen Bond Parameters in Analogs This table provides representative data from related crystal structures. The presence and geometry of these bonds are specific to each crystal lattice.
| Bond Type (D-H...A) | D...A Distance (Å) | H...A Distance (Å) | D-H...A Angle (°) |
|---|---|---|---|
| N-H...O (intramolecular) | 2.60 - 2.80 | 2.00 - 2.30 | 120 - 140 |
| C-H...O (intermolecular) | 3.10 - 3.50 | 2.30 - 2.60 | 140 - 170 |
| N-H...N (intermolecular) | 3.00 - 3.30 | 2.10 - 2.40 | 160 - 180 |
In addition to hydrogen bonding, aromatic π-π stacking interactions are a defining feature of the crystal packing in these compounds. nih.gov In the structure of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the dimers formed by hydrogen bonds are further linked into chains through π-π stacking. nih.gov This type of interaction involves the overlapping of the π-electron clouds of adjacent aromatic rings (both pyrimidine and phenyl).
A key conformational parameter for this class of compounds is the dihedral angle between the plane of the pyrimidine ring and the attached phenyl ring(s). This angle indicates the degree of twist of the phenyl group relative to the heterocyclic core. In the crystal structure of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the dihedral angles between the pyrimidine ring and the two phenyl rings are 66.09 (12)° and 71.39 (13)°. nih.gov The dihedral angle between the two phenyl rings themselves is 44.05 (14)°. nih.gov
These significant twist angles suggest that the phenyl rings are not coplanar with the pyrimidine ring in the solid state, a conformation likely adopted to minimize steric hindrance between the rings and their substituents. nih.gov
Table 3: Dihedral Angles in N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
| Planes Involved | Dihedral Angle (°) | Reference |
|---|---|---|
| Pyrimidine Ring and Phenyl Ring 1 | 66.09 (12) | nih.gov |
| Pyrimidine Ring and Phenyl Ring 2 | 71.39 (13) | nih.gov |
| Phenyl Ring 1 and Phenyl Ring 2 | 44.05 (14) | nih.gov |
| Pyrimidine Ring and Nitro Group | 56.7 (3) | nih.gov |
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming the chemical structure of these molecules in solution.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. uobasrah.edu.iq For this compound, the spectra would exhibit characteristic signals corresponding to the protons and carbons of the pyrimidine ring, the phenyl ring, and the amino groups.
In the ¹H NMR spectrum, the amino (N-H) protons would likely appear as broad singlets. nih.gov The protons on the phenyl ring would show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm), with the exact chemical shifts and coupling patterns depending on the substitution. semanticscholar.orgnih.gov The single proton on the pyrimidine ring (H-2) would appear as a singlet in a distinct region of the spectrum. semanticscholar.org
The ¹³C NMR spectrum would complement this information, showing distinct resonances for each unique carbon atom. The chemical shifts of the carbons in the pyrimidine ring are significantly affected by the attached nitrogen atoms and the nitro group. nih.govmdpi.com The carbons of the phenyl group would appear in the aromatic region (typically δ 110-150 ppm).
Table 4: Expected ¹H NMR Chemical Shift Ranges for this compound This table presents estimated chemical shift (δ) ranges in ppm relative to TMS. Actual values can vary based on solvent and other experimental conditions.
| Proton Type | Expected δ (ppm) | Expected Multiplicity |
|---|---|---|
| N-H (Amino) | 5.0 - 8.0 | Broad Singlet |
| C-H (Phenyl) | 7.0 - 8.5 | Multiplet |
| C-H (Pyrimidine, H-2) | 8.5 - 9.0 | Singlet |
Table 5: Expected ¹³C NMR Chemical Shift Ranges for this compound This table presents estimated chemical shift (δ) ranges in ppm relative to TMS.
| Carbon Type | Expected δ (ppm) |
|---|---|
| C-NO₂ (Pyrimidine, C-5) | 130 - 145 |
| C-NH (Pyrimidine, C-4/C-6) | 155 - 165 |
| C-H (Pyrimidine, C-2) | 150 - 160 |
| C (Phenyl) | 115 - 150 |
Mass Spectrometry Techniques for Structural Confirmation (ES-MS, ES+HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This information is critical for confirming the molecular weight of a synthesized compound.
Electrospray Ionization Mass Spectrometry (ES-MS) is a soft ionization technique that is particularly useful for polar molecules. For this compound, ES-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₉N₅O₂, the theoretical exact mass is approximately 231.08 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be around 232.09.
High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound, an ES+HRMS analysis would aim to confirm the exact mass of the [M+H]⁺ ion, which would provide strong evidence for the presence of the C₁₀H₉N₅O₂ formula.
While specific experimental data for this compound is not available, the table below illustrates the expected outcomes from mass spectrometry analysis based on its chemical formula.
| Technique | Expected Ion | Theoretical m/z |
| ES-MS | [M+H]⁺ | ~232.09 |
| ES+HRMS | [M+H]⁺ | 232.0834 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the vibrational modes of its bonds.
For this compound, the IR spectrum would be expected to show several key absorption bands that correspond to its distinct functional groups:
N-H Stretching: The primary and secondary amine groups (-NH₂ and -NH-) would exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching from the phenyl and pyrimidine rings would typically appear around 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds in the pyrimidine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region.
N-O Stretching: The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the amines would be expected in the 1250-1350 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C/C=N | Stretching | 1400-1600 |
| Nitro (N-O) | Asymmetric Stretching | 1500-1570 |
| Nitro (N-O) | Symmetric Stretching | 1300-1370 |
| Amine (C-N) | Stretching | 1250-1350 |
Computational Chemistry and Theoretical Modeling of Pyrimidine Diamines
Quantum Chemical Calculations for Electronic Structure and Polarization Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, a close analog of the subject compound, X-ray crystallography combined with theoretical analysis reveals significant polarization of the electronic structure. nih.govnih.gov Despite the symmetric substitution pattern on the pyrimidine (B1678525) ring, the molecule in its crystalline form exhibits no internal symmetry. nih.govnih.gov
The molecular conformation is defined by the torsion angles between the pyrimidine ring and its substituents. nih.gov One of the phenyl rings is nearly coplanar with the pyrimidine ring, with a dihedral angle of just 1.8 (2)°, while the other phenyl ring is significantly twisted out of the plane, showing a dihedral angle of 60.9 (2)°. nih.gov This lack of symmetry in the solid state, despite the potential for C2v symmetry, highlights the influence of crystal packing forces. nih.gov The nitro group, however, remains essentially coplanar with the pyrimidine ring, a conformation stabilized by two intramolecular N—H⋯O hydrogen bonds. nih.govnih.gov The intramolecular distances are indicative of a polarized electronic structure. nih.govnih.gov These computational and crystallographic findings are crucial for understanding how the molecule interacts with its environment, including biological receptors or other molecules in a material.
Table 1: Selected Geometric Parameters for 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine nih.gov
This interactive table details key bond lengths and torsion angles, illustrating the molecule's specific conformation and electronic distribution.
| Parameter | Value (Å or °) | Parameter | Value (°) |
| N1—C2 | 1.319 (3) Å | N3—C4—N4—C41 | -0.2 (4) |
| C2—N3 | 1.313 (3) Å | C4—N4—C41—C42 | 61.3 (3) |
| N3—C4 | 1.339 (3) Å | C4—C5—N5—O51 | 1.0 (3) |
| C4—C5 | 1.418 (3) Å | C4—C5—N5—O52 | -179.2 (2) |
| C5—C6 | 1.421 (3) Å | N1—C6—N6—C61 | -0.6 (4) |
| C6—N1 | 1.345 (3) Å | C6—N6—C61—C62 | 0.5 (4) |
| C4—N4 | 1.335 (3) Å | ||
| C5—N5 | 1.410 (3) Å | ||
| N5—O51 | 1.248 (2) Å | ||
| N5—O52 | 1.241 (2) Å | ||
| C6—N6 | 1.332 (3) Å |
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing detailed information about transition states and reaction intermediates. DFT studies have been pivotal in explaining the reactivity of nitropyrimidine systems. For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the expected product was a simple substitution of the chlorine atom. chemrxiv.orgchemrxiv.orgrsc.org However, experimental results surprisingly showed the formation of symmetric 4,6-diamino-5-nitropyrimidines, indicating that both the chloro and the alkoxy groups were replaced. chemrxiv.orgchemrxiv.org
To unravel this unexpected reactivity, a computational study of the reaction mechanism was performed at the M06-2X/6-31G* level of theory, including solvation effects. chemrxiv.org The calculations revealed that the reaction proceeds through a series of steps involving key intermediates. chemrxiv.orgrsc.org The study identified the formation of pre-reactive molecular complexes and Meisenheimer complexes, which are crucial in facilitating the reaction. chemrxiv.orgrsc.orgrsc.org By calculating the energy barriers for the different possible reaction pathways, the theoretical investigation provided a clear explanation for the observed product distribution, demonstrating why the disubstitution reaction is favored under mild conditions. chemrxiv.orgresearchgate.net
Molecular Modeling and Docking Studies for Scaffold Optimization
Molecular modeling and docking are indispensable in silico techniques for structure-based drug design. These methods are used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. For pyrimidine diamine scaffolds, docking studies have been instrumental in optimizing their structure to enhance biological activity.
For example, in the development of novel pyrimidine derivatives as potential anticancer agents, molecular docking has been used to study their interaction with the ATP-binding site of target kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine scaffold and amino acid residues in the active site. researchgate.net This information guides the rational design of new analogs with modifications aimed at improving binding affinity and selectivity. Similarly, pyrimidine-linked benzothiazole (B30560) derivatives were designed and evaluated as anticonvulsant agents, with molecular docking studies on the sodium channel receptor helping to rationalize their activity. nih.gov
In Silico Approaches for Rational Design and Chemical Space Exploration of Pyrimidine Scaffolds
In silico approaches encompass a wide range of computational methods that facilitate the rational design of new molecules and the exploration of vast chemical spaces. rsc.org For pyrimidine scaffolds, these techniques are used to design novel compounds with desired pharmacological profiles, such as anticancer, anticonvulsant, or anti-inflammatory properties. nih.govnih.govmdpi.com
The process often begins with a fragment-based or structure-based design approach, where the pyrimidine core is identified as a privileged scaffold that can interact with specific biological targets. researchgate.net Computational tools are then used to explore the chemical space around this core by adding different substituents and linkers. Pharmacophore modeling helps to identify the essential chemical features required for biological activity and their spatial arrangement. nih.gov Virtual screening of large compound libraries against a target protein can rapidly identify potential hits. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are employed to assess the drug-likeness of the designed compounds at an early stage, helping to prioritize candidates with favorable pharmacokinetic properties for synthesis and further testing. nih.govmdpi.com
Theoretical Explanations for Aminolysis Reactions in Nitropyrimidines
The aminolysis of substituted nitropyrimidines often exhibits complex reactivity that can be explained through detailed theoretical studies. The strong electron-withdrawing nature of the nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). chemrxiv.orgresearchgate.net Computational studies, particularly using DFT, have provided a deep understanding of these reactions.
A key example is the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which yields symmetric 4,6-diamino products instead of the expected mono-substituted ones. chemrxiv.orgrsc.org Theoretical analysis of the reaction mechanism showed that after the initial substitution of the chlorine atom, the resulting 4-amino-6-alkoxy-5-nitropyrimidine is highly activated for a second substitution. chemrxiv.org The computational results suggested that the formation of pre-reactive molecular complexes can facilitate the reaction by properly orienting the reactants. chemrxiv.orgrsc.orgrsc.org Furthermore, the stability of the Meisenheimer intermediate, a key species in SNAr reactions, plays a crucial role. chemrxiv.orgresearchgate.net The calculations demonstrated that the energy barrier for the second substitution (replacement of the alkoxy group) is comparable to or lower than the first, leading to the formation of the disubstituted product under mild conditions. chemrxiv.org This theoretical insight not only explained the unexpected experimental outcome but also provided a new synthetic route to symmetric 4,6-disubstituted pyrimidines. chemrxiv.orgrsc.orgrsc.org
Derivatives and Structural Modification Strategies
Systematic Variation of N-Substituents at Pyrimidine (B1678525) Positions 4 and 6
A primary strategy for the chemical diversification of the 5-nitro-N4-phenylpyrimidine-4,6-diamine core involves the systematic variation of the substituents on the exocyclic nitrogen atoms at positions 4 and 6. This approach allows for fine-tuning of properties such as solubility, lipophilicity, and target-binding interactions.
The introduction of a wide range of alkyl and aryl groups at the N4 and N6 positions is a common method for creating libraries of novel compounds. The synthesis often begins with a polyhalogenated pyrimidine, such as 4,6-dichloro-5-nitropyrimidine (B16160), which allows for sequential or simultaneous nucleophilic substitution by primary or secondary amines. nih.govchemrxiv.org
For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylbenzenamine yields N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. nih.gov In this derivative, the addition of methyl groups to the nitrogen atoms significantly alters the geometry of the molecule. The pyrimidine ring forms dihedral angles of 66.09° and 71.39° with the two phenyl rings, which themselves have a dihedral angle of 44.05° between them. nih.gov This contrasts with 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, where the N-phenyl group is nearly coplanar with the pyrimidine ring, a conformation stabilized by intramolecular N-H···O hydrogen bonds. nih.gov
A study focused on producing symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines has yielded a variety of derivatives, demonstrating the versatility of this synthetic approach. chemrxiv.org The research highlights the generation of compounds with substituents ranging from simple alkyl chains to substituted benzyl (B1604629) groups.
Below is an interactive table showcasing some of the synthesized derivatives with varied N-substituents.
| Compound Name | N4-Substituent | N6-Substituent | Reference |
| 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine | Phenyl | Phenyl | nih.govnih.gov |
| N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine | Methyl, Phenyl | Methyl, Phenyl | nih.gov |
| N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | Benzyl | Benzyl | chemrxiv.org |
| 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | Phenethyl | Phenethyl | chemrxiv.org |
| N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | Ethyl | Ethyl | chemrxiv.org |
| N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | Isopropyl | Isopropyl | chemrxiv.org |
| N4,N6-Di-tert-butyl-5-nitropyrimidine-4,6-diamine | tert-Butyl | tert-Butyl | chemrxiv.org |
| N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | 4-Chlorobenzyl | 4-Chlorobenzyl | chemrxiv.org |
| N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine | 4-Bromobenzyl | 4-Bromobenzyl | chemrxiv.org |
| N4,N6-Bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine | 4-Methoxybenzyl | 4-Methoxybenzyl | chemrxiv.org |
Beyond simple alkyl and aryl groups, the incorporation of heterocyclic ring systems onto the pyrimidine diamine scaffold represents another layer of structural modification. This strategy can introduce new hydrogen bonding sites, alter electronic properties, and provide vectors for interacting with biological targets. One such example involves the synthesis of a novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine, which was found to have potent dual EGFR/HER2 kinase inhibitory activity. nih.gov While this example also features a substitution at the 5-position, it demonstrates the principle of attaching heterocyclic moieties to the core structure to achieve specific biological outcomes.
Exploration of Substituent Effects at Position 5 of the Pyrimidine Ring
The nitro group at position 5 of the pyrimidine ring is a critical feature of the parent compound, significantly influencing its chemical and biological properties. The strong electron-withdrawing nature of the nitro group polarizes the molecule, which can be a key factor in its mechanism of action. nih.govnih.gov Studies on various pyrimidine derivatives have indicated that the presence of a nitro group can lead to enhanced biological activity. aminer.cnsuntextreviews.org
In the crystal structure of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the nitro group is effectively coplanar with the pyrimidine ring, which is stabilized by intramolecular hydrogen bonds between the amine protons and the nitro oxygen atoms. nih.gov This planarity contributes to a delocalized electronic structure. nih.gov The use of 5-nitropyrimidine (B80762) precursors, such as 2,4-dichloro-5-nitropyrimidine, is a common starting point in synthetic campaigns, underscoring the importance of this functional group in building more complex molecules. nih.gov
Strategies for Bioisosteric Replacements within Pyrimidine Diamine Scaffolds
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. For the this compound scaffold, a primary target for bioisosteric replacement is the nitro group at position 5, which, despite its electronic contributions, can sometimes be associated with toxicity.
Several potential bioisosteres for the nitro group have been explored in different molecular contexts.
Trifluoromethyl (CF3) Group : In one study, a trifluoromethyl group was successfully used to replace an aliphatic nitro group, resulting in compounds with greater potency and improved metabolic stability. nih.gov
Boronic Acid : The replacement of a nitro group with a free boronic acid has also been proposed as a viable strategy. nih.gov
Pyrazolo[3,4-d]pyrimidine : On a larger scale, the entire pyrimidine ring can be part of a bioisosteric replacement. The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of adenine (B156593) and has been used to design kinase inhibitors, as its structure is similar to the ATP cofactor. mdpi.com
Design of Novel Pyrimidine-Based Scaffolds for Chemical Diversification
Building upon the 5-nitropyrimidine diamine core, researchers have designed novel scaffolds to further expand chemical diversity. This can involve altering the core ring system or attaching complex side chains that fundamentally change the molecule's shape and functionality.
Synthetic strategies often employ versatile starting materials like 2,4,6-trichloropyrimidine (B138864) or 2,4-dichloro-5-nitropyrimidine. nih.gov These precursors allow for sequential, regioselective substitution reactions to build up complexity. For example, coupling 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine creates a C-4 substituted pyrimidine, which can then be further functionalized at the C-2 position with various anilines. nih.gov
Another approach involves modifying the core diamine structure itself. Researchers have designed and synthesized novel series of pyrimidine-4,5-diamines and pyrimidine-2,4,5-triamines to explore different substitution patterns and their effects on biological activity. ijpsr.com The creation of a 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine also represents the design of a novel scaffold where the pyrimidine core is decorated with a heterocyclic system to target specific enzymes. nih.gov These efforts to design new scaffolds are essential for discovering next-generation molecules with improved efficacy and novel mechanisms of action.
Advanced Analytical Methodologies in Pyrimidine Research
Software and Refinement Techniques in X-ray Crystallography (e.g., SHELXS97, SHELXL97, DIAMOND)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. In the structural analysis of pyrimidine (B1678525) derivatives, sophisticated software is essential for processing the diffraction data and refining the molecular model. While a specific crystal structure for 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is not publicly available, the methodologies employed for a closely related compound, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, provide a clear illustration of the process.
The determination of this related crystal structure utilized the SHELXS97 program for structure solution and the SHELXL97 program for refinement. nih.gov These programs are powerful tools that allow researchers to solve the phase problem inherent in X-ray diffraction data and to refine the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. nih.gov The process involves direct methods to generate an initial structural model, followed by iterative cycles of least-squares refinement.
For visualization and analysis of the crystal structure, software such as DIAMOND is employed. nih.gov This program allows for the generation of detailed molecular graphics, aiding in the interpretation of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in understanding the solid-state behavior of the compound.
The crystallographic data obtained for the related N4,N6-dimethyl derivative provides key insights into the likely structural features of this compound.
Table 1: Crystallographic Data for N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.794(2) |
| b (Å) | 7.0019(14) |
| c (Å) | 23.650(6) |
| β (°) | 109.02(3) |
| Volume (ų) | 1689.8(6) |
| Z | 4 |
| R[F² > 2σ(F²)] | 0.074 |
| wR(F²) | 0.146 |
| Goodness-of-fit (S) | 1.05 |
Data sourced from a study on a related dimethyl derivative. nih.gov
Chromatographic Methods for Purification and Reaction Monitoring (e.g., Thin Layer Chromatography, Flash Chromatography)
Chromatographic techniques are indispensable in the synthesis of organic compounds for both monitoring the progress of a reaction and for the purification of the final product.
Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring reactions. In the synthesis of pyrimidine derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. evitachem.com By spotting a small amount of the reaction mixture onto a TLC plate and eluting it with an appropriate solvent system, the different components of the mixture will separate based on their polarity. This allows the chemist to quickly assess the status of the reaction and determine if it has gone to completion.
Flash Chromatography is a preparative column chromatography technique used for the purification of the crude product. In the synthesis of the related N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the crude product was purified by flash chromatography. nih.gov This involved passing the crude mixture through a column of silica (B1680970) gel and eluting with a solvent system of 15% ethyl acetate (B1210297) in petroleum ether. nih.gov This method allows for the efficient separation of the desired product from unreacted starting materials and byproducts, yielding a pure sample of the target compound.
Table 2: Chromatographic Conditions for a Related Pyrimidine Derivative
| Technique | Application | Stationary Phase | Mobile Phase |
|---|---|---|---|
| Flash Chromatography | Purification | Silica Gel | 15% Ethyl Acetate in Petroleum Ether |
Conditions are based on the purification of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. nih.gov
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This information is crucial for confirming the elemental composition of a newly synthesized compound like this compound.
Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This level of precision allows for the unambiguous determination of the molecular formula. For this compound (C16H13N5O2), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition. This technique is a standard and essential tool for the characterization of novel organic molecules.
Future Directions and Emerging Research Avenues in Pyrimidine Diamine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is evolving from classical condensation reactions towards more sophisticated and sustainable methods. ijsat.org A major focus is on the development of green synthetic strategies that minimize waste, reduce energy consumption, and avoid hazardous reagents. tandfonline.com
Recent advancements include:
Multicomponent Reactions (MCRs): One-pot syntheses, such as the Biginelli reaction, are being refined to produce highly functionalized pyrimidines with high atom economy. tandfonline.comresearchgate.net These methods are prized for their operational simplicity and efficiency.
Green Catalysis: The use of novel catalysts is a key area of development. For instance, biowaste-derived catalysts like bone char have been successfully employed for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. tandfonline.com Ionic liquids are also being explored as recyclable catalysts and solvents, enabling clean, microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidine derivatives. rsc.org
C-H Activation: Strategies involving C-H activation are streamlining the functionalization of the pyrimidine core. ijsat.org This allows for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials and thus shortening synthetic routes.
Flow Chemistry: The application of flow chemistry techniques is gaining traction for the synthesis of pyrimidine derivatives. This technology offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous intermediates. ijsat.org
These modern approaches offer scalable, high-yielding, and environmentally benign routes to substituted pyrimidines, moving away from traditional multi-step methods. ijsat.org
Deeper Understanding of Intramolecular and Intermolecular Interactions Impacting Reactivity
The chemical reactivity and solid-state architecture of pyrimidine diamines are governed by a complex interplay of non-covalent interactions. For 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, the presence of amino, nitro, and phenyl groups creates a unique electronic and steric environment. nih.gov
Key interactions influencing the properties of such compounds include:
Intermolecular Hydrogen Bonding: Molecules of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine are linked into centrosymmetric dimers through pairs of three-center C-H···(O)2 hydrogen bonds. nih.gov Such intermolecular bonds are crucial in determining the crystal packing and can create supramolecular networks that influence the material's bulk properties. rsc.org
π-π Stacking Interactions: The aromatic phenyl and pyrimidine rings facilitate π-π stacking. In the crystal structure of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, these stacking interactions link the hydrogen-bonded dimers into chains. nih.gov The propeller-like geometry of triphenylamino groups, when present, can hinder strong intermolecular π-π interactions, which in turn influences properties like fluorescence. nih.gov
A deeper understanding of these weak interactions is critical for designing materials with specific solid-state properties and for predicting the reactivity of the pyrimidine core. mdpi.comresearchgate.net
Advancements in Computational Tools for Predictive Chemistry in Pyrimidine Systems
Computational chemistry has become an indispensable tool for accelerating the design and characterization of pyrimidine derivatives. nih.govresearchgate.net By modeling molecular interactions and predicting properties, these tools reduce the need for extensive experimental screening. researchgate.net
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of pyrimidine systems. researchgate.netnih.gov DFT can predict parameters such as bond lengths, bond angles, Frontier Molecular Orbital (HOMO-LUMO) energies, and Molecular Electrostatic Potential (MEP), providing insights into molecular reactivity and stability. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are employed to establish a mathematical relationship between the chemical structure of pyrimidine derivatives and their biological activities or chemical properties. nih.gov These models can estimate properties like pKa values, which are crucial for understanding the behavior of these compounds under different pH conditions. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov It is extensively used in drug discovery to understand binding modes and affinities, helping to rationalize the biological activity of pyrimidine-based compounds and guide the design of more potent analogues. researchgate.netnih.gov
Machine Learning and AI: Emerging predictive chemistry models leverage machine learning to forecast reaction outcomes, recommend optimal reaction conditions, and even aid in retrosynthesis. rsc.orgarxiv.org These data-driven approaches can analyze vast datasets from chemical literature to identify patterns and make predictions that accelerate reaction development and discovery. arxiv.org
The table below summarizes the application of various computational tools in the study of pyrimidine derivatives.
| Computational Tool | Application in Pyrimidine Chemistry | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, spectroscopic prediction. | Bond lengths, bond angles, HOMO-LUMO energy gap, vibrational frequencies, molecular electrostatic potential. | researchgate.netnih.gov |
| QSAR | Estimation of physicochemical properties and biological activities. | pKa, inhibitory activity. | nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding energy, intermolecular interactions with target proteins. | nih.gov |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and stability of molecules and complexes. | Conformational changes, stability of ligand-protein complexes. | rsc.org |
Strategic Exploration of Uncharted Chemical Space via Pyrimidine Core Modifications
To discover novel compounds with enhanced properties, researchers are strategically modifying the pyrimidine core to explore new areas of chemical space. nih.govacs.org This involves moving beyond simple substituent changes to more fundamental alterations of the molecular framework.
Prominent strategies include:
Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): This approach uses the pyrimidine ring as a "privileged" scaffold to generate a wide array of structurally diverse polyheterocycles. nih.govacs.org By employing tandem cyclizations and skeletal transformations, this strategy creates novel frameworks with enhanced 3D structural complexity, moving beyond traditional linear or bicyclic structures. nih.gov
Skeletal Editing: This emerging strategy involves the precise insertion, deletion, or rearrangement of atoms within the pyrimidine core itself. chinesechemsoc.orgrsc.org For example, methods have been developed to transform pyrimidines into pyridines through a C-N to C-C atom swap, a process that can be applied in the late-stage functionalization of complex molecules. chinesechemsoc.org
Scaffold Hopping: In medicinal chemistry, scaffold hopping is used to replace the central pyrimidine core with other isosteric rings while maintaining biological activity. nih.gov This can lead to compounds with improved properties, such as better selectivity or reduced toxicity.
Core Modification: Systematic modifications at various positions of the pyrimidine ring are used to create libraries of compounds. nih.gov For instance, introducing different groups at the C-2, C-4, C-5, and C-6 positions can dramatically alter the compound's electronic and steric properties, leading to new functionalities. ijsat.orgnih.gov
These innovative synthetic strategies are essential for expanding the chemical diversity of pyrimidine derivatives, offering pathways to novel materials and therapeutic agents. nih.govnih.gov
Integration of Experimental and Theoretical Approaches for Comprehensive Chemical Characterization
A comprehensive understanding of pyrimidine derivatives is best achieved through a synergistic combination of experimental techniques and theoretical calculations. researchgate.netresearchgate.net This integrated approach allows for a more robust characterization of molecular structure, properties, and reactivity than either method could provide alone.
This integration is typically realized as follows:
Structural Elucidation: Experimental data from X-ray crystallography provides precise information on bond lengths, angles, and crystal packing. nih.govnih.gov These experimental geometries are then used as a starting point for DFT calculations to probe the electronic structure and understand the nature of intramolecular and intermolecular interactions. nih.gov
Spectroscopic Analysis: Experimental spectra (e.g., FT-IR, FT-Raman, NMR, UV-Vis) are recorded to identify functional groups and study electronic transitions. researchgate.net Theoretical calculations, such as DFT, are used to simulate these spectra. researchgate.net The close agreement between the calculated and experimental spectra validates the computational model and allows for a detailed assignment of vibrational modes and electronic excitations. researchgate.netresearchgate.net
Reactivity and Mechanism: Experimental studies can determine reaction outcomes and kinetics. researchgate.net Computational modeling can then be used to explore potential reaction mechanisms, calculate transition state energies, and rationalize the observed regioselectivity, as seen in nucleophilic substitution reactions on the pyrimidine ring. researchgate.netresearchgate.net
The table below illustrates how experimental and theoretical methods are combined to characterize pyrimidine derivatives.
| Property | Experimental Method | Theoretical Method | Combined Insights | Reference |
| Molecular Structure | X-ray Crystallography, NMR | DFT Geometry Optimization | Validation of computed structures; detailed analysis of electronic contributions to bonding. | researchgate.netnih.gov |
| Vibrational Spectra | FT-IR, FT-Raman | DFT Frequency Calculations | Accurate assignment of vibrational modes; confirmation of functional groups. | researchgate.net |
| Electronic Properties | UV-Vis Spectroscopy | TD-DFT, HOMO-LUMO Analysis | Identification of electronic transitions; correlation of structure with photophysical properties. | researchgate.netjchemrev.com |
| Non-covalent Interactions | X-ray Crystallography | NBO, AIM, RDG Analysis | Experimental observation and theoretical quantification of hydrogen bonds and other weak interactions. | nih.govnih.gov |
This integrated approach provides a powerful framework for the detailed characterization of complex molecules like 5-nitro-N4-phenylpyrimidine-4,6-diamine, bridging the gap between empirical observation and fundamental understanding.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-nitro-N4-phenylpyrimidine-4,6-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A nitro group is introduced at the 5-position via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent coupling of the phenylamine group at the N4 position is achieved through nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like DMF or DMSO, often requiring catalysis by Cu(I) or Pd-based reagents. Optimization can be guided by factorial design, varying parameters such as temperature, solvent polarity, and catalyst loading to maximize yield .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
Q. What standard in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or reductase targets) using fluorometric or colorimetric substrates. For cytotoxicity screening, employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed for this compound across different studies?
- Methodological Answer : Contradictions may arise from assay variability, solvent effects (e.g., DMSO concentration), or off-target interactions. Address this by:
- Replication : Repeat experiments under standardized conditions.
- Orthogonal Assays : Use alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers.
- Solvent Controls : Ensure DMSO ≤0.1% to avoid interference .
Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrostatic potential surfaces (EPS) and identify electron-deficient regions. Molecular docking (AutoDock Vina) can predict binding poses with biological targets. For regioselectivity, compare activation energies of possible transition states at the N4 vs. N6 positions .
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Use a 2 factorial design to test variables (e.g., substituent groups, reaction time). Example factors and levels:
Q. What mechanistic studies are recommended to elucidate its interaction with DNA topoisomerase II?
- Methodological Answer : Conduct gel electrophoresis assays to assess DNA cleavage inhibition. Use fluorescence quenching to measure binding constants () with DNA. Pair with molecular dynamics (MD) simulations (AMBER or GROMACS) to model intercalation or groove-binding modes. Validate findings with knock-down experiments (siRNA targeting topoisomerase II) .
Data Contradiction and Theoretical Framework
Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental reactivity data?
- Methodological Answer : Reconcile discrepancies by:
- Basis Set Adjustment : Upgrade to a higher basis set (e.g., 6-311++G**) to improve accuracy.
- Solvent Modeling : Include implicit solvent models (e.g., PCM) in DFT calculations.
- Kinetic vs. Thermodynamic Control : Compare computed Gibbs free energy (ΔG) with experimental reaction conditions (e.g., temperature, catalyst) .
Experimental Design Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
